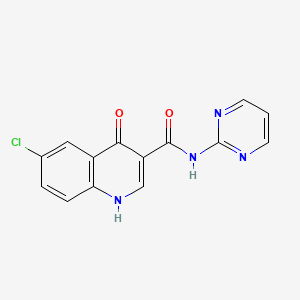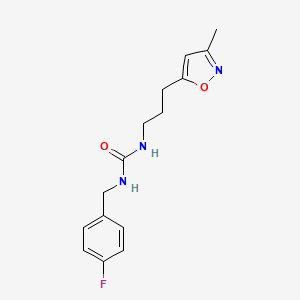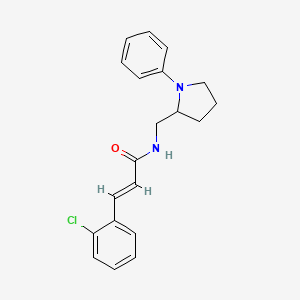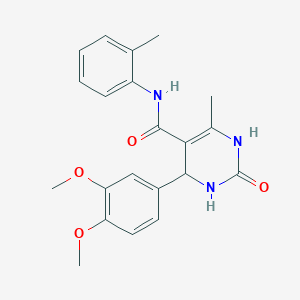
4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Applications :This compound belongs to a class of chemicals that have been synthesized for various biological and pharmacological studies. The chemical structure suggests it may have potential applications in medicinal chemistry, given its similarity to structures known for biological activity. For example, compounds with the tetrahydropyrimidine core have been explored for their antimicrobial and anticancer properties. Similarly, derivatives of tetrahydropyrimidine, such as those synthesized by Gein et al. (2013), demonstrate antimicrobial activity, suggesting possible applications in developing new antimicrobial agents.
Chemical Properties and Reactions :The synthesis pathways involving tetrahydropyrimidine derivatives often involve multi-component reactions that yield a variety of compounds with potential for further chemical and pharmacological investigation. For instance, the study by Zamaraeva et al. (2015) on the synthesis of 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides for antifungal activity showcases the compound's relevance in creating new antifungal agents.
Material Science and Polymer Chemistry :Although not directly related to the exact compound , research on similar structures indicates a broader application in material science and polymer chemistry. For example, the work on aromatic polyamides with pendent triphenylamine units by Chang and Liou (2008) illustrates the use of similar organic compounds in the development of new materials with electrochromic properties.
作用機序
Target of Action
The compound belongs to the class of phenethylamines, which are known to interact with various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and adrenergic systems . .
Mode of Action
Phenethylamines typically act as agonists or antagonists at their target receptors, meaning they either enhance or inhibit the action of the neurotransmitters . The specific mode of action of this compound would depend on its structure and the particular receptors it interacts with.
Biochemical Pathways
Phenethylamines can affect various biochemical pathways depending on their specific targets. For example, if they act on dopaminergic neurons, they could affect the synthesis, release, or reuptake of dopamine .
Pharmacokinetics
The pharmacokinetics of phenethylamines can vary widely depending on their specific structures. Factors that could influence their absorption, distribution, metabolism, and excretion (ADME) include their lipophilicity, the presence of metabolic enzymes, and their affinity for various transporters .
Result of Action
The effects of phenethylamines at the cellular level can include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modulation of gene expression . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action of phenethylamines can be influenced by various environmental factors, including the pH of the surrounding environment, the presence of other drugs or substances, and individual genetic differences in metabolism and receptor expression .
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12-7-5-6-8-15(12)23-20(25)18-13(2)22-21(26)24-19(18)14-9-10-16(27-3)17(11-14)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXBKFFKRTVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)

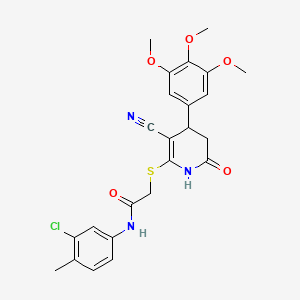
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)
![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)



